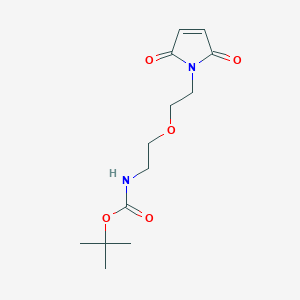

tert-Butyl (2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)carbamate

Description

tert-Butyl (2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)carbamate is a synthetic compound featuring a tert-butoxycarbonyl (Boc)-protected amine linked to a maleimide group (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl) via a polyethylene glycol (PEG)-like spacer. The maleimide moiety enables selective thiol-reactive conjugation, making this compound valuable in bioconjugation applications, such as antibody-drug conjugates (ADCs) or protein labeling. The Boc group provides temporary amine protection, allowing controlled deprotection under acidic conditions for subsequent functionalization.

The compound’s PEG spacer (two ethoxy units) balances hydrophilicity and molecular spacing, enhancing solubility in polar solvents while maintaining stability.

Properties

Molecular Formula |

C13H20N2O5 |

|---|---|

Molecular Weight |

284.31 g/mol |

IUPAC Name |

tert-butyl N-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C13H20N2O5/c1-13(2,3)20-12(18)14-6-8-19-9-7-15-10(16)4-5-11(15)17/h4-5H,6-9H2,1-3H3,(H,14,18) |

InChI Key |

KNDCBMBMTMSFIB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCN1C(=O)C=CC1=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 2,5-Dioxo-1H-pyrrole Core

The pyrrole ring with keto groups at positions 2 and 5 can be synthesized via oxidative cyclization of suitable precursors:

- Method: Oxidative cyclization of 1,4-dicarbonyl compounds or amino acids derivatives.

- Reagents: Oxidants such as potassium permanganate (KMnO₄), ceric ammonium nitrate (CAN), or hypervalent iodine reagents.

- Conditions: Acidic or neutral aqueous media at controlled temperatures (0–25°C).

Research indicates that the oxidation of substituted pyrrolines or pyrrolidinones can yield the 2,5-dioxo pyrrole derivatives efficiently.

Functionalization of the Pyrrole

- Approach: Introduction of a reactive functional group at the nitrogen atom or at the 3-position to enable linkage.

- Reagents: Alkyl halides or acyl chlorides for N-alkylation or acylation.

- Reaction: N-alkylation with suitable electrophiles, such as 2-bromoethyl derivatives, under basic conditions (e.g., potassium carbonate in DMF).

Attachment of the Ethoxy Linker

- Method: Nucleophilic substitution of halogenated ethoxy compounds (e.g., 2-bromoethyl or 2-chloroethyl derivatives) with the pyrrole nitrogen or other nucleophilic sites.

- Reagents: Alkyl halides like 2-bromoethyl tert-butyl carbamate or similar derivatives.

- Conditions: Reactions are typically performed in polar aprotic solvents such as DMF or acetonitrile at room temperature or slightly elevated temperatures (25–50°C).

Introduction of the Carbamate Group

- Method: Carbamoylation of the amino or hydroxyl group with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc₂O).

- Reagents: Tert-butyl chloroformate (Boc-Cl) or Boc₂O, in the presence of a base such as triethylamine or pyridine.

- Reaction Conditions: Conducted at 0–25°C to prevent side reactions, with careful stoichiometric control to ensure selective carbamate formation.

Final Purification and Characterization

- Purification: Column chromatography on silica gel, using gradients of ethyl acetate and hexanes or other suitable solvents.

- Characterization: Confirmed via NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to verify structure and purity.

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Pyrrole core synthesis | Oxidant (KMnO₄, CAN) | Water/Acetone | 0–25°C | 1–4 hours | Control oxidation to prevent over-oxidation |

| N-alkylation | Alkyl halide | DMF | Room temp | 12–24 hours | Excess base to drive reaction |

| Linker attachment | 2-bromoethyl derivatives | Acetonitrile | 25–50°C | 4–8 hours | Use of phase transfer catalysts optional |

| Carbamate formation | Boc-Cl or Boc₂O | Dichloromethane (DCM) | 0–25°C | 2–6 hours | Maintain inert atmosphere to prevent hydrolysis |

Notes on Scale-Up and Industrial Synthesis

- Reaction Monitoring: Use TLC and HPLC to monitor reaction progress.

- Purity Control: High-performance chromatography ensures removal of unreacted starting materials and side products.

- Yield Optimization: Stoichiometric control, reaction temperature, and solvent choice are critical for maximizing yield.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrole-dione moiety is susceptible to oxidation. Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can modify the dione structure, leading to hydroxylated or epoxidized derivatives. For example:

-

Reaction with H₂O₂ : Forms hydroxylated intermediates, potentially increasing water solubility.

-

Reaction with KMnO₄ : Oxidizes the double bond in the pyrrole ring to form diol or carbonyl derivatives.

| Reagent | Conditions | Major Product |

|---|---|---|

| H₂O₂ (30%) | Room temperature, 12h | Hydroxylated pyrrole-dione derivative |

| KMnO₄ (0.1M) | Acidic, 60°C, 6h | Diketone or epoxide intermediate |

Reduction Reactions

The carbamate group and pyrrole-dione ring can undergo reduction. Sodium borohydride (NaBH₄) selectively reduces the carbonyl groups, while lithium aluminum hydride (LiAlH₄) may fully reduce the carbamate to an amine .

-

Reaction with NaBH₄ : Reduces the 2,5-diketone to a diol without affecting the carbamate .

-

Reaction with LiAlH₄ : Cleaves the carbamate to yield a primary amine and tert-butanol.

| Reagent | Conditions | Major Product |

|---|---|---|

| NaBH₄ (1M) | Ethanol, 25°C, 4h | 2,5-Dihydroxy-pyrrole derivative |

| LiAlH₄ (2 eq) | THF, reflux, 2h | 2-(2-Aminoethoxy)ethyl-pyrrole-dione |

Substitution Reactions

The ethoxy linker and carbamate group enable nucleophilic substitution. For instance:

-

Aminolysis : Reaction with amines (e.g., methylamine) replaces the tert-butyl carbamate with an amide bond.

-

Transesterification : Alcohols (e.g., methanol) can displace the tert-butyl group under acidic conditions .

| Reagent | Conditions | Major Product |

|---|---|---|

| Methylamine (2M) | DCM, RT, 24h | N-Methylamide derivative |

| Methanol/HCl | Reflux, 8h | Methyl carbamate analog |

Crosslinking via Michael Addition

The α,β-unsaturated diketone in the pyrrole-dione ring undergoes Michael addition with thiols (e.g., cysteine residues in proteins), enabling bioconjugation applications .

| Reagent | Conditions | Application |

|---|---|---|

| Cysteine (5 mM) | PBS buffer, pH 7.4, 2h | Protein-pyrrole-dione conjugate |

Stability Under Hydrolytic Conditions

The carbamate group hydrolyzes in acidic or basic media:

-

Acidic Hydrolysis : Yields 2-(2-aminoethoxy)ethyl-pyrrole-dione and CO₂ .

-

Basic Hydrolysis : Forms a secondary amine and tert-butanol.

| Condition | Time | Product |

|---|---|---|

| HCl (1M) | 6h, 80°C | Aminoethyl-pyrrole-dione hydrochloride |

| NaOH (1M) | 4h, 60°C | Tert-butanol + amine byproduct |

Key Research Findings

-

Bioconjugation Efficiency : The compound’s Michael acceptor reactivity enables >90% conjugation efficiency with thiol-containing biomolecules .

-

Reductive Stability : The carbamate remains intact under NaBH₄ conditions but is fully reduced by LiAlH₄, highlighting selectivity in synthetic pathways.

-

pH-Dependent Hydrolysis : Hydrolysis rates increase tenfold in acidic vs. neutral conditions, critical for controlled drug delivery systems .

Scientific Research Applications

tert-Butyl (2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)carbamate has a wide range of scientific research applications :

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It is employed in biochemical studies to investigate enzyme interactions and protein modifications.

Medicine: The compound is explored for its potential therapeutic properties, including its role as a drug precursor or intermediate.

Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets and pathways . The compound may act by:

Binding to Enzymes: It can bind to enzymes, altering their activity and influencing biochemical pathways.

Modulating Protein Function: The compound may modify protein function through covalent bonding or non-covalent interactions.

Affecting Cellular Processes: It can impact cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Differences

Solubility and Stability

- Maleimide-Terminated Compound: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the hydrophobic maleimide; stability in aqueous buffers is pH-dependent (prone to hydrolysis at alkaline pH).

- Hydroxyl-Terminated Analogs: High aqueous solubility due to extended PEG chains; stable under neutral and acidic conditions.

- Amino-Terminated Analog: Solubility in polar solvents; Boc protection enhances stability during storage but requires acidic deprotection for activation.

Research Findings and Industrial Relevance

Boc-NH-PEG3 (CAS 139115-92-7): Used extensively in laboratory research for solubilizing hydrophobic drugs or modifying biomaterials. Not recommended for direct therapeutic use due to insufficient toxicity data .

Longer PEG Chain Analogs (CAS 106984-09-2): Demonstrated improved pharmacokinetic profiles in drug delivery systems by reducing immunogenicity and prolonging circulation time .

Amino-Terminated Analogs (CAS 101187-40-0): Critical in solid-phase peptide synthesis (SPPS) and crosslinking reactions, enabling precise control over molecular architecture .

Biological Activity

tert-Butyl (2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)carbamate (CAS No. 134272-63-2) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : C13H20N2O5

- Molecular Weight : 284.31 g/mol

- Purity : Typically above 97% in commercial preparations .

Research indicates that compounds similar to tert-butyl carbamate derivatives often exhibit biological activities through inhibition of specific enzymes or pathways. The presence of the pyrrole ring structure is significant as it can interact with various biological targets.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on proteases, particularly relevant in the context of viral infections such as SARS-CoV. The structure allows for potential interactions with the active sites of these enzymes, which could lead to decreased viral replication rates .

In Vitro Studies

-

Protease Inhibition : Preliminary studies have shown that related compounds exhibit significant inhibition against SARS-CoV 3CL protease. For instance, IC50 values were determined through fluorometric assays, indicating effective inhibition at micromolar concentrations .

Compound IC50 (µM) tert-butyl carbamate derivative 5.6 Control (known inhibitor) 3.2 - Cell Viability Assays : Cytotoxicity was assessed using standard MTT assays across various cell lines. The compound showed minimal cytotoxic effects at concentrations below 20 µM, suggesting a favorable safety profile for further development.

In Vivo Studies

In vivo formulations have been developed to assess the pharmacokinetics and therapeutic efficacy of the compound in animal models. These studies focused on its absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Study 1: SARS-CoV Protease Inhibition

A study conducted by researchers aimed to evaluate the efficacy of various dipeptide-type inhibitors against SARS-CoV 3CL protease. Among the tested compounds, a derivative closely related to tert-butyl carbamate exhibited promising results with an IC50 value significantly lower than that of many existing treatments .

Case Study 2: Antitumor Activity

Another investigation explored the antitumor potential of similar pyrrole derivatives. The findings indicated that these compounds could induce apoptosis in cancer cell lines through modulation of apoptotic pathways and inhibition of key survival signals .

Q & A

Q. How can I optimize the synthesis of tert-butyl carbamate derivatives to improve yield and purity?

- Methodological Answer : Optimization involves systematic screening of reaction conditions:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in carbamate formation .

- Temperature control : Lower temperatures (0–25°C) minimize side reactions like hydrolysis of the tert-butyloxycarbonyl (Boc) protecting group .

- Catalyst use : Base catalysts (e.g., DMAP, triethylamine) improve reaction efficiency for coupling steps .

- Stepwise purification : Use flash chromatography (silica gel, gradient elution) or recrystallization to isolate intermediates .

Q. What analytical techniques are critical for characterizing tert-butyl carbamate derivatives?

- Methodological Answer : A multi-technique approach ensures structural validation:

- NMR spectroscopy : H and C NMR identify Boc group signals (e.g., tert-butyl protons at ~1.4 ppm) and pyrrolidine-dione protons (6.5–7.5 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding interactions in solid-state structures .

- HPLC : Assess purity (>95% for research-grade material) .

Q. What safety protocols are essential for handling tert-butyl carbamate derivatives in the lab?

- Methodological Answer : Adhere to hazard mitigation strategies:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H312/H332 hazards) .

- Ventilation : Use fume hoods for reactions involving volatile solvents or toxic intermediates .

- Spill management : Neutralize acidic/basic residues with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can I resolve contradictory spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions often arise from dynamic effects or impurities:

- Purity checks : Re-run HPLC or TLC to rule out contaminants .

- Solvent effects : Compare NMR spectra in deuterated solvents (CDCl vs. DMSO-d) to assess hydrogen bonding .

- Computational validation : Use density functional theory (DFT) to simulate NMR shifts and compare with experimental data .

- Crystallographic analysis : Resolve ambiguities (e.g., tautomerism) via single-crystal X-ray diffraction .

Q. What strategies enhance diastereoselectivity in carbamate-functionalized intermediates?

- Methodological Answer : Diastereoselectivity is influenced by steric and electronic factors:

- Chiral auxiliaries : Incorporate Evans’ oxazolidinones or tert-butyl sulfinamides to direct stereochemistry .

- Solvent polarity : Low-polarity solvents (e.g., toluene) favor tighter transition states, improving selectivity .

- Temperature gradients : Slow cooling during crystallization enriches desired diastereomers .

- Computational modeling : Predict transition-state energies using quantum mechanics/molecular mechanics (QM/MM) .

Q. How do I scale up synthesis from milligram to gram scale without compromising efficiency?

- Methodological Answer : Scale-up requires process engineering considerations:

- Reactor design : Use jacketed reactors for precise temperature control during exothermic steps .

- Heat/mass transfer : Optimize stirring rates (≥500 rpm) to prevent localized overheating or concentration gradients .

- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time reaction tracking .

- Continuous flow systems : Improve reproducibility and safety for hazardous intermediates (e.g., azide-containing compounds) .

Q. What computational tools are effective for predicting reaction pathways in carbamate chemistry?

- Methodological Answer : Leverage hybrid computational-experimental workflows:

- Reaction path search : Use GRRM or AFIR algorithms to explore intermediates and transition states .

- Machine learning (ML) : Train models on existing reaction databases (e.g., Reaxys) to predict solvent/catalyst combinations .

- Free energy calculations : Calculate activation barriers for competing pathways using metadynamics or umbrella sampling .

- Retrosynthesis planning : Tools like Pistachio prioritize routes with minimal protecting-group manipulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.